molecular formula C13H20O3 B12085651 3-(3-Hydroxyadamantan-1-yl)propanoic acid

3-(3-Hydroxyadamantan-1-yl)propanoic acid

Cat. No.: B12085651
M. Wt: 224.30 g/mol
InChI Key: CKPYPBHTUFDNQS-UHFFFAOYSA-N
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Description

3-(3-Hydroxyadamantan-1-yl)propanoic acid is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.30 g/mol . This compound features an adamantane core, which is a tricyclic hydrocarbon, substituted with a hydroxy group and a propanoic acid moiety. The adamantane structure is known for its rigidity and stability, making derivatives of adamantane valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyadamantan-1-yl)propanoic acid typically involves the functionalization of adamantane derivativesThe reaction conditions often involve the use of strong oxidizing agents and acidic or basic catalysts to facilitate the hydroxylation and subsequent carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where adamantane is first hydroxylated using reagents like potassium permanganate or osmium tetroxide. The hydroxylated product is then subjected to further reactions to introduce the propanoic acid group, often using reagents like bromoacetic acid under basic conditions .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyadamantan-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Hydroxyadamantan-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyadamantan-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the propanoic acid moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The adamantane core provides a rigid scaffold that can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxyadamantan-1-yl)propanoic acid is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and physical properties. The presence of both a hydroxy group and a propanoic acid moiety allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

3-(3-hydroxy-1-adamantyl)propanoic acid

InChI

InChI=1S/C13H20O3/c14-11(15)1-2-12-4-9-3-10(5-12)7-13(16,6-9)8-12/h9-10,16H,1-8H2,(H,14,15)

InChI Key

CKPYPBHTUFDNQS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CCC(=O)O

Origin of Product

United States

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